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molecular formula C13H11F2NO B1374437 2-(Benzyloxy)-4,5-difluoroaniline CAS No. 952339-92-3

2-(Benzyloxy)-4,5-difluoroaniline

Cat. No. B1374437
M. Wt: 235.23 g/mol
InChI Key: UAXKCMABTCBQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084448B2

Procedure details

A mixture of 2-benzyloxy-4,5-difluoronitrobenzene (2.35 g, 8.86 mmol) and 10% platinum on carbon (235 mg) in ethyl acetate (50 mL) is hydrogenated at atmospheric pressure for 6 h. The catalyst is filtered through Celite and solvent removed under reduced pressure. The residue is purified by silica gel chromatography on an Isco Companion using a gradient of 90:10 to 50:50 hexane/ethyl acetate to afford the title compound. 1H NMR (δ, CDCl3): 7.39 (m, 5H), 6.68 (dd, 1H, J=11.6, 7.3 Hz), 6.52 (dd, 1H, J=11.6, 7.8 Hz), 5.01 (s, 2H), 3.74 (br s, 2H). MS (M+1): 236.
Name
2-benzyloxy-4,5-difluoronitrobenzene
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
235 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[N+:17]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pt].C(OCC)(=O)C>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[NH2:17])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
2-benzyloxy-4,5-difluoronitrobenzene
Quantity
2.35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)F)F)[N+](=O)[O-]
Name
Quantity
235 mg
Type
catalyst
Smiles
[Pt]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered through Celite and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography on an Isco Companion

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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